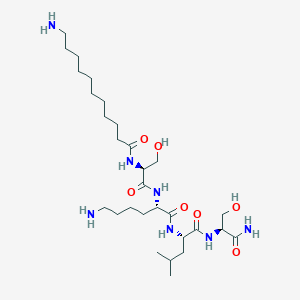
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide is a complex peptide compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an 11-aminoundecanoyl group attached to a sequence of amino acids: L-serine, L-lysine, L-leucine, and L-serinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves multiple steps, starting with the preparation of 11-aminoundecanoic acid. This precursor can be synthesized from vernolic acid through a series of reactions, including saponification, hydrogenation, oxidation, and catalytic reduction . The resulting 11-aminoundecanoic acid is then coupled with the amino acids L-serine, L-lysine, L-leucine, and L-serinamide using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of complex peptides, including this compound.
Chemical Reactions Analysis
Types of Reactions
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield corresponding oxides, while reduction may result in modified functional groups.
Scientific Research Applications
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a model peptide for studying protein interactions and functions.
Medicine: The compound has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: It can be used in the production of specialized materials, such as biopolymers and organogelators.
Mechanism of Action
The mechanism of action of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound’s amino acid sequence allows it to bind to proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide include other peptide-based molecules with similar amino acid sequences or functional groups. Examples include:
- N-(11-Aminoundecanoyl)-L-seryl-N-(2-cyclohexylethyl)-L-lysinamide
- N-(11-Aminoundecanoyl)-L-seryl-N-(3-cyclohexylpropyl)-L-lysinamide
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the 11-aminoundecanoyl group
Properties
CAS No. |
190732-18-4 |
|---|---|
Molecular Formula |
C29H57N7O7 |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide |
InChI |
InChI=1S/C29H57N7O7/c1-20(2)17-22(28(42)36-23(18-37)26(32)40)35-27(41)21(13-10-12-16-31)34-29(43)24(19-38)33-25(39)14-9-7-5-3-4-6-8-11-15-30/h20-24,37-38H,3-19,30-31H2,1-2H3,(H2,32,40)(H,33,39)(H,34,43)(H,35,41)(H,36,42)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
NYJZEDMFLXXNRP-ZJZGAYNASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CCCCCCCCCCN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















